



Bis(ethylamino)-tert-butylamino-s-triazine formulation for controlled-release applications

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Compound of Interest

Bis(ethylamino)-tert-butylamino-striazine

Cat. No.:

Bis(ethylamino)-tert-butylamino-sGet Quote

Application Notes and Protocols for Controlled-Release s-Triazine Formulations

Disclaimer: The following application notes and protocols are provided as a hypothetical framework for the development of controlled-release formulations of s-triazine compounds, such as **Bis(ethylamino)-tert-butylamino-s-triazine**. The experimental data presented is illustrative and intended to guide researchers in designing and evaluating their own formulations.

Introduction

s-Triazine herbicides are widely used for broadleaf weed control in various agricultural settings. [1][2] However, their application can be associated with environmental concerns due to potential leaching into groundwater and runoff into surface water.[1][3][4] Developing controlled-release formulations of s-triazine herbicides offers a promising strategy to enhance their efficacy, reduce the required application rates, and minimize their environmental impact. By providing a gradual and sustained release of the active ingredient, these formulations can maintain effective concentrations in the target zone for a longer duration while reducing peak concentrations that are prone to loss.

These application notes provide an overview of a hypothetical controlled-release formulation of a generic s-triazine compound, detailing its preparation, characterization, and evaluation. The



protocols and data presented are intended to serve as a starting point for researchers and formulation scientists working on advanced herbicide delivery systems.

Quantitative Data Summary

The following tables summarize the key characteristics and in vitro release profile of a hypothetical controlled-release s-triazine formulation compared to a conventional formulation.

Table 1: Formulation Characteristics

Parameter	Conventional Formulation	Controlled-Release Formulation
Active Ingredient Content (%)	50.0 ± 1.2	48.5 ± 1.5
Encapsulation Efficiency (%)	N/A	92.3 ± 2.1
Particle Size (µm)	10 - 50	250 ± 25
Formulation Type	Wettable Powder	Polymer-Coated Granule

Table 2: Cumulative In Vitro Release Profile in Water at 25°C

Time (Days)	Conventional Formulation (% Released)	Controlled-Release Formulation (% Released)
1	85.2 ± 3.1	15.4 ± 1.8
7	98.6 ± 1.5	45.8 ± 2.5
14	99.1 ± 0.8	68.2 ± 3.1
21	99.3 ± 0.6	85.1 ± 2.7
28	99.5 ± 0.5	95.3 ± 1.9

Experimental Protocols

Protocol 1: Preparation of Controlled-Release Polymer-Coated Granules



This protocol describes the preparation of a polymer-coated granular formulation of an striazine herbicide using a fluid bed coating technique.

Materials:

- s-Triazine technical grade (e.g., **Bis(ethylamino)-tert-butylamino-s-triazine**)
- Inert granular core (e.g., clay or silica, 200-300 μm)
- Polymer coating solution (e.g., 10% w/v ethylcellulose in ethanol)
- Plasticizer (e.g., dibutyl phthalate)
- Fluid bed coater

Procedure:

- Slurry Preparation: Prepare a concentrated slurry by dispersing the s-triazine active ingredient in a small amount of the polymer coating solution containing the plasticizer.
- Core Loading: Load the inert granular cores into the chamber of the fluid bed coater.
- Fluidization: Fluidize the granules by passing heated air through the chamber at a velocity sufficient to suspend the particles.
- Coating Application: Spray the s-triazine slurry onto the fluidized granules at a controlled rate. The solvent will evaporate upon contact with the heated granules, depositing a layer of the active ingredient and polymer.
- Polymer Coating: Once the active ingredient is loaded, begin spraying the remaining polymer coating solution to create a release-controlling membrane.
- Drying: Continue to fluidize the coated granules with heated air until the solvent has completely evaporated.
- Sieving: Sieve the final product to obtain granules within the desired particle size range.



Protocol 2: Determination of Active Ingredient Content and Encapsulation Efficiency

This protocol outlines the method for quantifying the amount of s-triazine in the formulation and determining the efficiency of the encapsulation process.

Materials:

- Controlled-release s-triazine granules
- Methanol (HPLC grade)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- Volumetric flasks
- Syringe filters (0.45 μm)

Procedure:

- Standard Preparation: Prepare a series of standard solutions of the s-triazine active ingredient in methanol at known concentrations.
- Sample Preparation (Total Content):
 - Accurately weigh a known amount of the controlled-release granules.
 - Crush the granules using a mortar and pestle to break the polymer coating.
 - Transfer the crushed granules to a volumetric flask and add methanol to dissolve the active ingredient.
 - Sonicate the mixture for 30 minutes to ensure complete extraction.
 - Dilute to the mark with methanol, mix well, and filter an aliquot through a syringe filter.



- Sample Preparation (Surface Content):
 - Accurately weigh a known amount of intact controlled-release granules.
 - Wash the granules with a small, measured volume of methanol for a short period (e.g., 1 minute) to dissolve any unencapsulated active ingredient on the surface.
 - Filter the washing solution.
- · HPLC Analysis:
 - Inject the standard solutions and the prepared sample solutions into the HPLC system.
 - Develop a calibration curve from the peak areas of the standard solutions.
 - Determine the concentration of the s-triazine in the sample solutions from the calibration curve.
- Calculations:
 - Active Ingredient Content (%) = (Mass of s-triazine in granules / Total mass of granules) x
 100
 - Encapsulation Efficiency (%) = [(Total s-triazine content Surface s-triazine content) / Total s-triazine content] x 100

Protocol 3: In Vitro Release Study

This protocol describes a method to evaluate the release profile of the s-triazine from the controlled-release formulation in water.

Materials:

- Controlled-release s-triazine granules
- Distilled water
- Shaking incubator or water bath



- Centrifuge tubes
- HPLC system

Procedure:

- Accurately weigh a specified amount of the controlled-release granules and place them in a series of centrifuge tubes.
- Add a known volume of distilled water to each tube.
- Place the tubes in a shaking incubator set at a constant temperature (e.g., 25°C).
- At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove a tube from the incubator.
- Centrifuge the tube to separate the granules from the aqueous phase.
- · Carefully withdraw an aliquot of the supernatant.
- Analyze the concentration of the s-triazine in the supernatant using HPLC as described in Protocol 2.
- Calculate the cumulative percentage of the active ingredient released at each time point relative to the total amount of active ingredient in the granules.

Visualizations

Caption: Experimental workflow for the development and evaluation of a controlled-release striazine formulation.

Caption: Simplified mechanism of controlled release from a polymer-coated s-triazine granule.

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